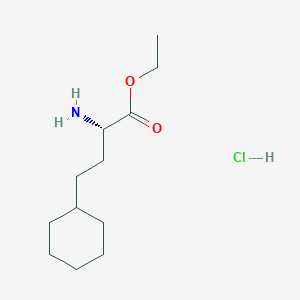
4-(Ethylsulfanyl)butan-2-amine
Übersicht
Beschreibung
4-(Ethylsulfanyl)butan-2-amine is an organic compound with the chemical formula C6H15NS . It is a liquid at room temperature . The compound is part of American Elements’ comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular weight of 4-(Ethylsulfanyl)butan-2-amine is 133.26 . Its IUPAC name is 4-ethylsulfanylbutan-2-amine . The InChI code is 1S/C6H15NS/c1-3-8-5-4-6(2)7/h6H,3-5,7H2,1-2H3 .Physical And Chemical Properties Analysis
4-(Ethylsulfanyl)butan-2-amine is a liquid at room temperature . It has a molecular weight of 133.26 .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of Amines
4-(Ethylsulfanyl)butan-2-amine has been utilized in the asymmetric synthesis of amines, leveraging chiral reagents like tert-butanesulfinamide for the preparation of bioactive molecules. This process is crucial for developing pharmaceutical agents, highlighting the compound's role in facilitating diverse amine synthesis (Xu, Chowdhury, & Ellman, 2013).
Carbon Dioxide Capture Performance
Research has also focused on the synthesis of new amines, including 4-(Ethylsulfanyl)butan-2-amine derivatives, for enhanced carbon dioxide (CO2) capture. The chemical structure's impact on CO2 equilibrium solubility and cyclic capacity, alongside kinetics of absorption and regeneration, underscores its potential in addressing climate change challenges (Singto et al., 2016).
Antimicrobial Applications
The compound has been used to synthesize aminomethoxy derivatives of 1-(ethylsulfanyl)alkanes, demonstrating antimicrobial properties. These derivatives offer potential as additives to lubricating oils and antiseptic substances against bacteria and fungi, indicating its importance in both industrial and medical applications (Mamedbeyli et al., 2013).
Catalyst Development
In the realm of catalysis, 4-(Ethylsulfanyl)butan-2-amine derivatives have contributed to the development of nano-engineered catalysts. These catalysts, involving Pd-nanoparticles confined within a polymeric framework, have shown effectiveness in synthesizing fine chemicals, marrying the benefits of heterogeneous and homogeneous catalysis (Nemygina et al., 2016).
Eigenschaften
IUPAC Name |
4-ethylsulfanylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NS/c1-3-8-5-4-6(2)7/h6H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUYXDCADZIQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylsulfanyl)butan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-[(4-bromophenoxy)methyl]benzoate](/img/structure/B3265161.png)
![4-Ethoxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B3265173.png)
![Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]-](/img/structure/B3265177.png)
![1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol](/img/structure/B3265198.png)




![2-(4-(Naphtho[1,2-d]thiazol-2-yl)butyl)naphtho[2,1-d]thiazole](/img/structure/B3265237.png)

![(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B3265244.png)
